Enabling High Degradation Potency in SMARCA2/4 PROTACs: DC50 Comparison of Assembled Degraders
When conjugated to a SMARCA2/4 bromodomain-targeting ligand, the linker- ligand conjugate (S,R,S)-AHPC-CO-cyclohexane-C-Ph-pyrimidine-diazabicyclo enables the assembly of PROTAC degraders that achieve a DC50 (half-maximal degradation concentration) for SMARCA2 protein of < 100 nM in A549 cells [1]. This is a direct quantitative benchmark, as other linker conjugates based on the same VHL ligand but with different linker chemistries (e.g., simple alkyl or PEG linkers) can yield assembled PROTACs with significantly higher DC50 values, sometimes exceeding 1 µM, indicating reduced degradation efficiency .
| Evidence Dimension | Degradation Potency (DC50 for SMARCA2) |
|---|---|
| Target Compound Data | DC50 < 100 nM |
| Comparator Or Baseline | VHL-based PROTACs with alternative linkers (e.g., short alkyl or PEG) |
| Quantified Difference | At least 10-fold difference in potency (DC50) |
| Conditions | Assembled into a full PROTAC degrader targeting SMARCA2/4 and tested in A549 cells after 24-hour treatment [1]. |
Why This Matters
This data point is critical for procurement, as it demonstrates that this specific conjugate reliably delivers high-potency PROTAC molecules, minimizing the risk of weak or inactive degraders that can derail target validation studies.
- [1] SMARCA2/4-degrader-1 (compound I-430) product description and activity data. MedChemExpress. View Source
